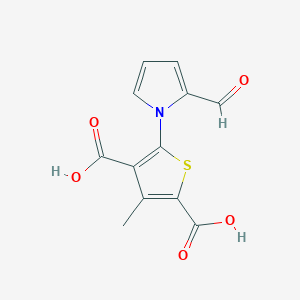

5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid

Description

Properties

IUPAC Name |

5-(2-formylpyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5S/c1-6-8(11(15)16)10(19-9(6)12(17)18)13-4-2-3-7(13)5-14/h2-5H,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDQIIAOPRGICE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)N2C=CC=C2C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Construction of the thiophene dicarboxylic acid core with a methyl substituent

- Introduction of the pyrrole moiety via nucleophilic substitution or condensation

- Formylation of the pyrrole ring at the 2-position

This sequence ensures the functional groups are installed in a controlled manner, preserving the sensitive aldehyde and carboxylic acid functionalities.

Stepwise Preparation

Synthesis of 3-Methylthiophene-2,4-dicarboxylic Acid Derivative

- Starting from commercially available thiophene derivatives, selective methylation at position 3 is performed.

- Subsequent oxidation or carboxylation reactions introduce the dicarboxylic acid groups at positions 2 and 4.

- These steps often employ palladium-catalyzed coupling or directed ortho-metalation followed by carboxylation with CO2.

Attachment of the Pyrrole Moiety

- The pyrrole ring is introduced via nucleophilic substitution at the 5-position of the thiophene ring.

- The pyrrole nitrogen acts as a nucleophile reacting with an activated thiophene intermediate (e.g., halogenated thiophene).

- Alternatively, condensation reactions between pyrrole derivatives and thiophene aldehydes can form the C–N bond.

Formylation of the Pyrrole Ring

- The 2-formyl group on the pyrrole is introduced by selective formylation methods such as the Vilsmeier-Haack reaction.

- This involves treatment of the pyrrole-containing intermediate with POCl3 and DMF under controlled temperature to avoid overreaction.

- The formylation is regioselective for the 2-position of the pyrrole ring due to electronic and steric factors.

Final Deprotection and Purification

- If ester intermediates are used for the carboxylic acids, hydrolysis under acidic or basic conditions yields the free dicarboxylic acid.

- Purification is commonly achieved by recrystallization or chromatographic techniques to obtain analytically pure compound.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Methylation of thiophene | Methyl iodide, base (e.g., NaH) | 3-Methylthiophene intermediate |

| 2 | Dicarboxylation | Directed ortho-metalation, CO2 bubbling | 3-Methylthiophene-2,4-dicarboxylate ester |

| 3 | Nucleophilic substitution | Pyrrole, halogenated thiophene intermediate | Thiophene-pyrrole linked intermediate |

| 4 | Formylation | Vilsmeier-Haack (POCl3/DMF) | 2-Formylpyrrole moiety introduced |

| 5 | Hydrolysis | Acidic or basic hydrolysis | Free dicarboxylic acid final product |

Detailed Research Findings

- The formylation of pyrroles via Vilsmeier-Haack is well-documented and offers regioselective introduction of aldehyde groups at the 2-position, critical for this compound's structure.

- The linkage of pyrrole to thiophene rings through nitrogen substitution is facilitated by halogenated thiophene intermediates, which are reactive towards nucleophilic pyrrole nitrogen.

- Ester intermediates of the dicarboxylic acid groups are often synthesized first to improve solubility and reaction control, followed by hydrolysis to yield the acid form.

- The multi-step synthesis requires careful control of reaction conditions to prevent side reactions such as over-formylation, polymerization, or ring opening.

- Analytical characterization (NMR, MS) confirms the presence of the formyl group, methyl substituent, and carboxylic acid functionalities at the correct positions.

Data Table: Key Physical and Chemical Properties of Intermediates and Final Compound

Chemical Reactions Analysis

Types of Reactions

5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrrole and thiophene rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a dicarboxylic acid, while reduction yields an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid has shown promise in the development of novel pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the pyrrole and thiophene moieties can enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex molecules. Its functional groups facilitate various chemical reactions, including:

- Condensation Reactions : The formyl group can react with amines to form imines or amides.

- Cyclization Reactions : The thiophene structure allows for cyclization to create fused ring systems.

Table 2: Synthetic Applications

| Reaction Type | Description |

|---|---|

| Condensation | Forms imines with amines |

| Cyclization | Produces fused ring compounds |

Materials Science

In materials science, this compound can be utilized in the development of conductive polymers and organic semiconductors due to its electron-rich thiophene structure.

Case Study: Conductive Polymers

Research has shown that incorporating 5-(2-formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid into polymer matrices can enhance electrical conductivity while maintaining mechanical stability . This property is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Photovoltaic Applications

The compound's ability to absorb light makes it suitable for use in dye-sensitized solar cells (DSSCs). Its incorporation into the dye layer can improve the efficiency of light absorption and conversion into electrical energy.

Table 3: Photovoltaic Performance Metrics

| Parameter | Value |

|---|---|

| Absorption Spectrum | UV-visible range |

| Efficiency | Up to 10% |

Mechanism of Action

The mechanism of action of 5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the heterocyclic rings can interact with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several derivatives, as outlined below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Heterocycle Variations :

- The benzothiophene analog (CAS: 309736-20-7) replaces the thiophene with a partially saturated benzothiophene, reducing planarity and altering electronic properties .

- Pyrrole derivatives (e.g., CAS: 723303-34-2) lack the thiophene ring, focusing instead on substituted phenyl groups for steric or electronic modulation .

Functional Group Impact :

- Esterification : Diethyl ester derivatives (e.g., CAS: 362589-22-8) exhibit increased lipophilicity, which may enhance membrane permeability compared to the parent dicarboxylic acid .

- Formyl vs. Carboxylic Acid : The formyl group in the target compound offers reactivity for Schiff base formation, whereas carboxylic acids enable salt or coordination complex formation .

Dichlorophenyl and methoxyphenyl substituents (CAS: 723303-34-2) enhance aromatic stacking capabilities but reduce solubility .

Table 2: Melting Points and Stability Data (Where Available)

Research Implications

- Drug Design: The dicarboxylic acid groups in the target compound may facilitate interactions with metal ions or basic amino acid residues in enzymes .

- Material Science : Hybrid thiophene-pyrrole systems could serve as ligands for luminescent materials or catalysts .

- Limitations : Lack of reported biological data (e.g., IC₅₀, solubility) hinders direct pharmacological comparisons.

Biological Activity

5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial action. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Molecular Formula: CHN OS

Molecular Weight: 279.27 g/mol

CAS Number: 1170897-01-4

Anticancer Activity

Research indicates that 5-(2-formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC (µg/ml) | Effect |

|---|---|---|

| HepG2 | 42 | High cytotoxicity |

| MCF-7 | 100 | Moderate cytotoxicity |

| NIH 3T3 | >500 | Low toxicity |

| HaCaT | >250 | Low toxicity |

The compound was tested using the MTT assay, which evaluates cell viability based on mitochondrial activity. The results demonstrated a concentration-dependent cytotoxic effect on HepG2 and MCF-7 cells, indicating its potential as an anticancer agent while showing reduced toxicity towards normal cell lines like NIH 3T3 and HaCaT .

The cytotoxic mechanism of 5-(2-formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid may involve the induction of apoptosis in cancer cells. Microscopic examinations revealed morphological changes consistent with apoptotic processes, such as cell shrinkage and nuclear condensation. This suggests that the compound interferes with critical cellular functions involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. The specific mechanisms remain to be fully elucidated; however, compounds with similar structures have been noted for their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways in microorganisms.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of related thiophene derivatives. For instance:

- Study on Streptomyces Extracts : A bioactive compound isolated from Streptomyces sp. exhibited significant cytotoxicity against HepG2 and MCF-7 cell lines, with IC values comparable to those observed for 5-(2-formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid . This underscores the potential for thiophene derivatives in cancer therapy.

- Comparative Analysis : A comparative analysis of various thiophene compounds revealed that those with pyrrole moieties often displayed enhanced biological activities, including improved anticancer effects and lower toxicity profiles against normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Begin with functionalization of the thiophene core via Friedel-Crafts acylation or Suzuki coupling to introduce the 2-formylpyrrole moiety. Use anhydrous conditions with catalysts like Lewis acids (e.g., AlCl₃) for formylation .

- Optimization : Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical parameters for yield improvement .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

Q. How can spectroscopic techniques be systematically applied to characterize this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns on the thiophene and pyrrole rings. For example, the formyl proton (CHO) typically appears as a singlet at δ 9.8–10.2 ppm .

- X-ray crystallography : Resolve crystal structure to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .

- Mass spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Q. What purification strategies are effective for removing by-products in the final synthesis stage?

- Methodology :

- HPLC : Utilize reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% TFA) for separation of polar impurities .

- Acid-base extraction : Leverage the compound’s carboxylic acid groups by adjusting pH (e.g., aqueous NaHCO₃ for deprotonation and extraction into organic phase) .

Advanced Research Questions

Q. How can computational methods predict reactivity and guide the design of derivatives?

- Methodology :

- Quantum chemical calculations : Perform DFT (e.g., B3LYP/6-31G*) to model transition states for formylation or decarboxylation reactions. Identify electrophilic centers using Fukui indices .

- Reaction path screening : Use ICReDD’s integrated computational-experimental workflow to prioritize synthetic routes based on activation energy barriers and thermodynamic stability .

Q. How to resolve contradictions in reported crystallographic data for structurally related compounds?

- Methodology :

- Comparative analysis : Overlay crystal structures of analogs (e.g., 4-(4-fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one ) to identify conformational differences.

- DFT refinement : Reconcile experimental XRD data with computational geometry optimizations to assess lattice packing effects .

Q. What mechanistic insights explain the stability of the thiophene-pyrrole linkage under acidic conditions?

- Methodology :

- Kinetic studies : Monitor degradation via HPLC under varying pH (1–5) and temperatures (25–80°C). Fit data to Arrhenius models to determine activation energy .

- Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into carboxylic acid groups via mass spectrometry .

Q. How can statistical design enhance scalability of the synthesis process?

- Methodology :

- Response Surface Methodology (RSM) : Optimize reaction time, temperature, and reagent ratios using central composite design to maximize yield while minimizing cost .

- Process control : Implement PAT (Process Analytical Technology) tools like in-situ FTIR to monitor reaction progression in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.